Hydrocortisone hemisuccinate anhydrous
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Overview
Description
Hydrocortisone hemisuccinate anhydrous is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and antiallergic properties. This compound is a derivative of hydrocortisone, which is the main glucocorticoid secreted by the adrenal cortex . This compound is often utilized in medical treatments for conditions such as inflammation, allergies, and certain autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortisone hemisuccinate anhydrous is synthesized through the esterification of hydrocortisone with succinic anhydride. The reaction typically involves the use of a solvent such as pyridine or dimethylformamide (DMF) and is carried out under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the anhydrous form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone hemisuccinate anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
Hydrocortisone hemisuccinate anhydrous exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Hydrocortisone hemisuccinate anhydrous is unique in its specific esterification with succinic acid, which enhances its solubility and bioavailability compared to other hydrocortisone derivatives. Similar compounds include:
Hydrocortisone acetate: Another ester of hydrocortisone, used for similar anti-inflammatory purposes.
Hydrocortisone butyrate: A more potent derivative used in dermatological applications.
Prednisolone hemisuccinate: A related corticosteroid with similar anti-inflammatory properties.
This compound stands out due to its specific pharmacokinetic properties and its effectiveness in treating a wide range of inflammatory and allergic conditions .
Properties
Molecular Formula |
C25H34O8 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[2-[(8S,9R,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22-,23-,24-,25-/m0/s1 |
InChI Key |
VWQWXZAWFPZJDA-WRCNZEDTSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Origin of Product |
United States |
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